molecular formula C21H13F3N6O2S B11199784 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11199784
M. Wt: 470.4 g/mol
InChI Key: WCAHOUTYKGYFNA-UHFFFAOYSA-N
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Description

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a synthetic acetamide derivative featuring a phthalazinone core substituted with a 4-methylpiperidine moiety and an N-linked 3-isopropylphenyl group.

Properties

Molecular Formula

C21H13F3N6O2S

Molecular Weight

470.4 g/mol

IUPAC Name

5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28)

InChI Key

WCAHOUTYKGYFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Phthalazinone vs. Piperazine/Pyrimidine Cores: Phthalazinone-based compounds (e.g., CAS 684234-55-7) exhibit antimicrobial activity, while pyrimidine-phenoxy analogs (e.g., Example 121 in ) target kinase pathways, suggesting core-dependent selectivity.
  • Substituent Impact: Halogenated Phenyl Groups: Chloro/fluorophenyl substituents (e.g., ) enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration. Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may improve CNS penetration compared to piperazine derivatives (e.g., Compound 48 in ), which are more polar.

Pharmacological Activity Comparison

Antimicrobial Activity

  • Target Compound: While direct data are unavailable, structurally similar phthalazinone-acetamides (e.g., ) inhibit gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 2–8 µg/mL.
  • Compound 48 () : Exhibited comparable activity (MIC = 4 µg/mL) against gram-positive strains, suggesting the 3-isopropylphenyl group contributes to this effect.
  • Thiazolidinone Derivatives (): Showed superior activity (MIC = 1–2 µg/mL), attributed to the thiazolidinone ring’s electrophilic reactivity.

Kinase Inhibition

  • Pyrimidine-Phenoxy Analogs (): Demonstrated IC₅₀ values < 50 nM against EGFR and VEGFR2 kinases due to hydrogen bonding with ATP-binding pockets.
  • Target Compound: The phthalazinone core may mimic purine scaffolds, but the absence of a pyrimidine ring could reduce kinase affinity compared to .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 684234-55-7 () Example 121 ()
Molecular Weight ~450 g/mol ~430 g/mol ~515 g/mol
LogP (Predicted) 3.8 (high lipophilicity) 4.2 2.9
Hydrogen Bond Acceptors 5 5 8
Solubility Low (due to isopropyl group) Very low (chlorophenyl groups) Moderate (piperazine enhances)

Metabolic Stability : The 4-methylpiperidine group in the target compound may reduce oxidative metabolism compared to piperazine derivatives .

Biological Activity

N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a phthalazine core, an acetamide group, and a piperidine moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 303.39 g/mol
IUPAC Name This compound
CAS Number Not specified in available sources

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit certain enzymes or receptors involved in signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting specific proteins involved in tumor growth and metastasis. For instance, the inhibition of TACC3 (Transforming Acidic Coiled-Coil 3) has been highlighted as a significant mechanism through which these compounds exert their effects .

Anti-inflammatory Effects

The compound’s potential anti-inflammatory properties are linked to its ability to modulate immune responses. By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various models of disease, including arthritis and other inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • In vitro Studies :
    • Research demonstrated that similar phthalazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.
  • In vivo Models :
    • Animal studies indicated that administration of related compounds resulted in reduced tumor sizes and improved survival rates in models of breast cancer.
  • Mechanistic Insights :
    • Investigations into the molecular pathways affected by these compounds revealed alterations in cell cycle regulation and apoptosis, further supporting their anticancer potential.

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